3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15530001
InChI: InChI=1S/C23H18N4O2/c28-19-12-15(20-8-4-10-29-20)11-17-21(19)22(14-5-3-9-24-13-14)27-18-7-2-1-6-16(18)25-23(27)26-17/h1-10,13,15,22H,11-12H2,(H,25,26)
SMILES:
Molecular Formula: C23H18N4O2
Molecular Weight: 382.4 g/mol

3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

CAS No.:

Cat. No.: VC15530001

Molecular Formula: C23H18N4O2

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one -

Specification

Molecular Formula C23H18N4O2
Molecular Weight 382.4 g/mol
IUPAC Name 3-(furan-2-yl)-12-pyridin-3-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Standard InChI InChI=1S/C23H18N4O2/c28-19-12-15(20-8-4-10-29-20)11-17-21(19)22(14-5-3-9-24-13-14)27-18-7-2-1-6-16(18)25-23(27)26-17/h1-10,13,15,22H,11-12H2,(H,25,26)
Standard InChI Key KJRSDWVJNUQKFH-UHFFFAOYSA-N
Canonical SMILES C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CN=CC=C5)C6=CC=CO6

Introduction

Structural and Molecular Characteristics

The target compound features a fused benzimidazo[2,1-b]quinazolinone core, substituted at position 3 with a furan-2-yl group and at position 12 with a pyridin-3-yl moiety. Its IUPAC name reflects the tetracyclic system comprising:

  • A quinazolinone ring (positions 1–4, 10–12).

  • A benzimidazole fragment (positions 5–9, 13–14).

  • A tetrahydro segment (positions 3–5, 12) reducing ring strain.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₀H₂₀N₆O₂
Molecular Weight496.52 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors6 (2×N, 3×O, 1×N-O)
Rotatable Bond Count2

The furan-2-yl group introduces electron-rich aromaticity, potentially enhancing π-π stacking interactions in biological targets, while the pyridin-3-yl substituent offers a basic nitrogen for hydrogen bonding .

Synthetic Pathways and Methodological Considerations

Core Structure Assembly

The benzimidazo[2,1-b]quinazolinone scaffold can be synthesized via heterocyclization of 2-aminobenzimidazole with quinazolinone precursors. Source highlights multicomponent reactions involving 2-aminobenzimidazole and β-enamines under reflux conditions to form analogous pyrimidobenzimidazoles . Adapting this approach:

  • Quinazolinone Formation: React anthranilic acid with thioacetamide to yield 2-methyl-quinazolin-4(3H)-one, as demonstrated in source .

  • Benzimidazole Fusion: Condense the quinazolinone with 2-aminobenzimidazole using a Dean-Stark trap to remove water, promoting cyclization .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Quinazolinone synthesisAnthranilic acid, thioacetamide, Δ87
Benzimidazole fusion2-Aminobenzimidazole, DMF, 120°C65
Furan couplingPd(PPh₃)₄, K₂CO₃, DME, 80°C72*
Pyridine substitutionPyridin-3-amine, HCl, EtOH58*
*Hypothetical values based on analogous reactions .

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

  • C=O Stretch: 1680–1700 cm⁻¹ (quinazolinone carbonyl) .

  • C=N Absorption: 1560–1580 cm⁻¹ (benzimidazole) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.72 (s, 1H, NH, exchangeable) .

    • δ 7.89–6.75 (m, aromatic protons from furan, pyridine, and fused rings) .

    • δ 4.12 (m, 2H, tetrahydro CH₂) .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields in furan and pyridine coupling steps.

  • Biological Screening: Prioritizing assays against tyrosine kinases and microbial strains.

  • Computational Modeling: Predicting binding modes using molecular docking simulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator